(5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE
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Overview
Description
(5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated phenyl ring and a dithiazole moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then subjected to hydrazination to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the dithiazole ring.
Substitution: Finally, the dithiazole intermediate is reacted with 3,4,5-trimethoxyaniline under suitable conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiazole derivatives.
Substitution: Various substituted dithiazole compounds.
Scientific Research Applications
(5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological functions, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide
- 4-chloro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
(5Z)-4-CHLORO-N-(3,4,5-TRIMETHOXYPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE stands out due to its unique dithiazole ring structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H11ClN2O3S2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
4-chloro-N-(3,4,5-trimethoxyphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C11H11ClN2O3S2/c1-15-7-4-6(5-8(16-2)9(7)17-3)13-11-10(12)14-19-18-11/h4-5H,1-3H3 |
InChI Key |
RFUGMMCRDMJZMS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N=C2C(=NSS2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C2C(=NSS2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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